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Introduction

Centrosomal Protein 63 kDa (CEP63) is a crucial component of the centrosome, the primary
microtubule-organizing center in animal cells.[1][2] It plays a vital role in several cellular
processes, including centriole duplication, normal spindle assembly, and the DNA damage
response.[3][4][5] CEP63 functions as a scaffold, interacting with a network of other proteins to
regulate these events.[1][3] Its interaction with partners like CEP152 is essential for recruiting
key factors for centriole duplication.[6] Dysregulation of CEP63 and its interactions are linked to
human diseases such as Seckel syndrome, characterized by microcephaly and dwarfism.[4]

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular
function. Small interfering RNA (siRNA) is a powerful tool for this purpose, allowing for the
specific knockdown of a target protein to observe the functional consequences, including the
impact on its interaction network. This application note provides detailed protocols for using
siRNA to deplete CEP63 and subsequently analyze the effect on its interactions with partner
proteins using Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA).

Key Interacting Partners of CEP63

CEPG63's function is mediated through its interaction with several other proteins. Understanding
these interactions is key to elucidating its role in cellular pathways.
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o CEP152: A critical interacting partner, CEP152 is recruited to the centrosome by CEP63, and
this interaction is fundamental for centriole duplication.[3][6] The two proteins are mutually
dependent on one another for their localization to the centrosome.[6]

o CDK1 (Cyclin-dependent kinase 1): CEP63 recruits CDK1 to the centrosome, linking the cell
cycle machinery to centrosome function.[1][3]

o CDK2 (Cyclin-dependent kinase 2): The CEP63-CEP152 complex is involved in recruiting
CDK2, which is required for centriole duplication.[3][5]

» WDR62 and CDK5RAP2: These proteins, along with CEP63 and CEP152, are proposed to
form a ring-like complex near the parental centrioles.[3]

e DISC1 (Disrupted-In-Schizophrenia 1): CEP63 has been shown to interact with DISC1, a
protein implicated in mental disorders.[1]
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Experimental Workflow

The overall workflow for investigating CEP63 PPIs using siRNA involves several stages, from
initial cell culture to final data analysis. The process ensures that the observed effects on PPIs
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are a direct result of CEP63 depletion.
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Experimental Protocols
Protocol 1: CEP63 siRNA Transfection

This protocol describes the transient transfection of siRNA into cultured mammalian cells to
specifically knockdown CEP63 expression. This protocol is optimized for a 6-well plate format.

Materials:

e Human cell line (e.g., U20S, HelLa)

Complete growth medium (e.g., DMEM with 10% FBS)

Opti-MEM | Reduced Serum Medium

Validated siRNA targeting CEP63 (2-3 distinct sequences recommended)[7]

Non-targeting (scrambled) control sSiRNA

Lipofectamine RNAIMAX Transfection Reagent

6-well tissue culture plates
Procedure:

o Cell Seeding: The day before transfection, seed 2 x 1075 cells per well in a 6-well plate with
2 mL of antibiotic-free complete growth medium.[8] Ensure cells reach 60-80% confluency at
the time of transfection.[8]

o SiRNA Preparation (per well):

o Solution A: In an Eppendorf tube, dilute 20-80 pmol of CEP63 siRNA or control siRNA into
100 pL of Opti-MEM.[8] Mix gently.

o Solution B: In a separate tube, dilute 6 pL of Lipofectamine RNAIMAX into 100 pL of Opti-
MEM.[8] Mix gently and incubate for 5 minutes at room temperature.

e Complex Formation: Add Solution A (siRNA) to Solution B (Lipofectamine) and mix gently by
pipetting. Incubate for 20 minutes at room temperature to allow siRNA-lipid complexes to
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form.[8][9]

o Transfection: Add the 206 pL siRNA-lipid complex mixture drop-wise to the cells in the 6-well
plate. Gently rock the plate to ensure even distribution.

 Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time
should be determined empirically, but 72 hours is often effective for protein depletion.[10]

o Harvesting: After incubation, cells are ready for harvesting for knockdown validation and
subsequent PPI analysis.

Protocol 2: Validation of CEP63 Knockdown

It is crucial to confirm the efficiency of CEP63 depletion at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level

Materials:

RNA isolation kit (e.g., RNeasy Kit)

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

gPCR master mix (e.g., SYBR Green)

Primers for CEP63 and a reference gene (e.g., GAPDH, ACTB)

gPCR instrument
Procedure:

* RNA Isolation: Harvest cells 24-48 hours post-transfection and isolate total RNA using a
commercial kit according to the manufacturer's instructions.[11]

o cDNA Synthesis: Synthesize cDNA from 1 pg of total RNA using a reverse transcription Kit.

o (PCR Reaction: Set up the gPCR reaction with SYBR Green master mix, cONA template,
and primers for CEP63 and the reference gene. A typical program includes an initial
denaturation, followed by 40 cycles of denaturation, annealing, and extension.[12]
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e Analysis: Calculate the relative CEP63 mRNA expression using the AACt method,
normalizing to the reference gene and comparing to the non-targeting control siRNA-treated
sample.[13]

B. Western Blot for Protein Level

Materials:

» RIPA Lysis Buffer with protease inhibitors

o BCA Protein Assay Kit

o SDS-PAGE gels and running buffer

e PVDF membrane

e Primary antibodies: anti-CEP63, anti-GAPDH (or other loading control)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Cell Lysis: Harvest cells 48-72 hours post-transfection. Wash with ice-cold PBS and lyse with
RIPA buffer.

¢ Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

e SDS-PAGE: Load 20-30 pg of protein per lane onto an SDS-PAGE gel and separate the
proteins by electrophoresis.

o Transfer: Transfer the separated proteins to a PVDF membrane.

e Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
Incubate with primary anti-CEP63 antibody overnight at 4°C. Wash, then incubate with HRP-
conjugated secondary antibody for 1 hour at room temperature.
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» Detection: Apply chemiluminescent substrate and visualize the bands using an imaging
system. Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein
loading.[11]

e Analysis: Quantify the band intensities using software like ImageJ. Normalize the CEP63
band intensity to the loading control.[11]

Protocol 3: Co-Immunoprecipitation (Co-IP)

This protocol is used to determine if the depletion of CEP63 reduces its association with a
known binding partner (e.g., CEP152).

Materials:

Non-denaturing Co-IP Lysis Buffer

Primary antibody against the "bait" protein (e.g., anti-CEP152)

Control IgG from the same host species as the primary antibody

Protein A/G magnetic beads

Wash Buffer and Elution Buffer

Procedure:

Cell Lysate Preparation: Harvest control and CEP63-depleted cells. Lyse cells in 1 mL of
non-denaturing Co-IP buffer. Centrifuge to pellet cell debris and collect the supernatant.[14]

e Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce
non-specific binding. Remove beads using a magnetic rack.

e Immunoprecipitation: Add 1-2 ug of the "bait" antibody (e.g., anti-CEP152) or control IgG to
the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.[14]

o Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at
4°C to capture the antibody-protein complexes.
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e Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the
beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.[15]

e Elution: Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer
and heating at 95-100°C for 5 minutes.[15]

e Analysis: Analyze the eluted samples by Western blot, probing for the "prey" protein (CEP63)
and the "bait" protein (CEP152).

Protocol 4: Proximity Ligation Assay (PLA)

PLA allows for the in situ visualization and quantification of protein-protein interactions. A
positive signal (a fluorescent dot) is generated only when the two target proteins are within
close proximity (~40 nm).[16][17]

Materials:

Duolink® In Situ PLA Kit (or similar)

Primary antibodies against CEP63 and an interacting partner (e.g., CEP152), raised in
different species (e.g., rabbit and mouse).[16]

Glass coverslips and microscopy slides

4% Paraformaldehyde (PFA) for fixation

0.1% Triton X-100 for permeabilization

Procedure:

o Cell Culture and Transfection: Seed and transfect cells with control or CEP63 siRNA on
glass coverslips in a 6-well plate as described in Protocol 1.

o Fixation and Permeabilization: After 48-72 hours, wash cells with PBS, fix with 4% PFA for
10 minutes, and permeabilize with 0.1% Triton X-100 for 5 minutes.[18]

» Blocking: Block the samples using the blocking solution provided in the PLA kit for 1 hour at
37°C.[19]
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e Primary Antibody Incubation: Incubate the samples with a mixture of the two primary
antibodies (e.g., rabbit anti-CEP63 and mouse anti-CEP152) overnight at 4°C in a humidified
chamber.[19]

o PLA Probe Incubation: Wash the samples and add the PLA probes (anti-rabbit PLUS and
anti-mouse MINUS). Incubate for 1 hour at 37°C.[16]

» Ligation: Wash and add the ligation solution. This solution contains oligonucleotides that
hybridize to the PLA probes and a ligase that forms a closed DNA circle if the probes are in
close proximity. Incubate for 30 minutes at 37°C.[16]

o Amplification: Wash and add the amplification solution containing a polymerase and
fluorescently labeled oligonucleotides. This initiates rolling-circle amplification from the
ligated circle, creating a long DNA product. Incubate for 100 minutes at 37°C.[16]

e Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using
mounting medium with DAPI.

e Analysis: Image the cells using a fluorescence microscope. Quantify the number of
fluorescent PLA signals per cell. A significant reduction in the number of signals in CEP63-
depleted cells compared to the control indicates a disruption of the interaction.[17]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear
interpretation and comparison.

Table 1. Representative CEP63 Knockdown Efficiency Data

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8041061/
https://www.clyte.tech/post/a-step-by-step-guide-to-the-proximity-ligation-assay-pla
https://www.clyte.tech/post/a-step-by-step-guide-to-the-proximity-ligation-assay-pla
https://www.clyte.tech/post/a-step-by-step-guide-to-the-proximity-ligation-assay-pla
https://www.researchgate.net/publication/346198416_Proximity_Ligation_Assay_for_Detecting_Protein-Protein_Interactions_and_Protein_Modifications_in_Cells_and_Tissues_in_Situ
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Relative CEP63 mRNA Relative CEP63 Protein
Treatment Group Level (Normalized to Level (Normalized to
Control siRNA) Control siRNA)
Control siRNA 1.00+0.12 1.00 + 0.09
CEP63 siRNA #1 0.21£0.05 0.15+0.07
CEP63 siRNA #2 0.28 + 0.07 0.22 £ 0.08

Data are presented as mean +

SD from three independent

experiments. Knockdown

efficiency is typically

considered significant when

>70% reduction is achieved.

[13][20]

Table 2: Representative Co-Immunoprecipitation Quantification

Input: CEP63 IP Eluate:
. Treatment . IP Eluate:
IP Antibody (Relative . CEP63 (Co-
Group . CEP152 (Bait)
Intensity) IP'd Prey)
Anti-CEP152 Control siRNA 1.00 1.00 1.00
Anti-CEP152 CEP63 siRNA 0.18 0.97 0.21
Control IgG Control siRNA 1.00 0.05 0.02

Band intensities
are normalized to
the Control
SiRNA / Anti-
CEP152 sample.

Table 3: Representative Proximity Ligation Assay (PLA) Quantification
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. . Average PLA P-value (vs.
Treatment Group Interaction Pair )
Signals per Cell Control)
Control siRNA CEP63-CEP152 45.3+8.2
CEP63 siRNA CEP63-CEP152 9.7+35 <0.001

Data are presented as
mean = SD from
counting >100 cells
across three
independent

experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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